![molecular formula C18H24N4 B14793072 3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine](/img/structure/B14793072.png)
3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine is a heterocyclic compound that contains a pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . This compound, with the molecular formula C18H24N4, is of significant interest in medicinal chemistry and drug discovery programs.
Preparation Methods
The synthesis of 3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-Benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
3-Benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as hypertension, depression, and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
3-Benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
This compound is unique due to its specific structural features and the presence of the piperazine ring, which may contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C18H24N4 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-benzyl-4,5-dimethyl-6-(3-methylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C18H24N4/c1-13-12-22(10-9-19-13)18-15(3)14(2)17(20-21-18)11-16-7-5-4-6-8-16/h4-8,13,19H,9-12H2,1-3H3 |
InChI Key |
AWJMGYYPWSRTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=NN=C(C(=C2C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


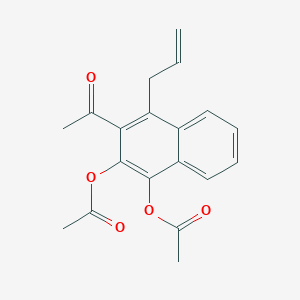
![(1S,2S,6S,7S)-10,33-bis(cyclopropylmethyl)-18,25-dioxa-10,21,33-triazaundecacyclo[24.9.1.17,13.01,24.02,32.03,22.04,20.06,11.07,19.030,36.017,37]heptatriaconta-3(22),4(20),13(37),14,16,26,28,30(36)-octaene-2,6,16,27-tetrol](/img/structure/B14792994.png)
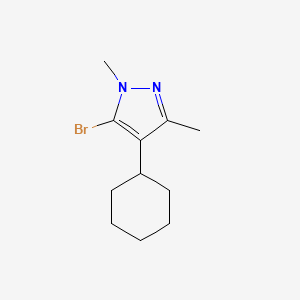
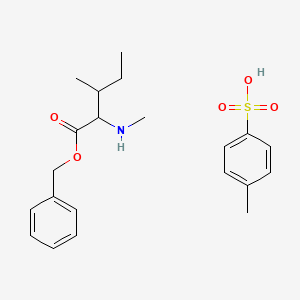
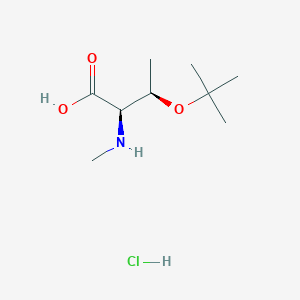
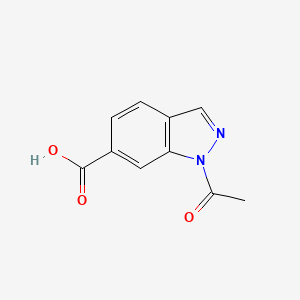
![[(13S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14793032.png)

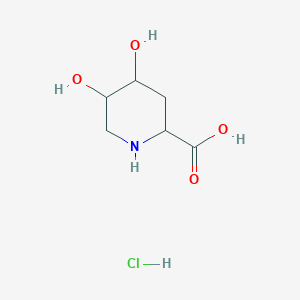
![2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793064.png)
![3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B14793069.png)
![ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14793070.png)
![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)
![[(4R)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14793078.png)
